

VDM11's impact on synaptic transmission

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Compound of Interest

Compound Name: VDM11

Cat. No.: B8193274

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An in-depth technical guide on the core aspects of **VDM11**'s impact on synaptic transmission, designed for researchers, scientists, and drug development professionals.

Executive Summary

VDM11 is a potent and selective inhibitor of the anandamide membrane transporter (AMT), which plays a crucial role in the endocannabinoid system. By blocking the reuptake of the endocannabinoid anandamide (AEA), **VDM11** elevates extracellular AEA levels, thereby enhancing its modulatory effects on synaptic transmission. This guide provides a comprehensive overview of the mechanism of action of **VDM11**, its effects on synaptic function, relevant quantitative data, and detailed experimental protocols for its study.

Chemical and Physical Properties

VDM11 is a synthetic compound with well-defined chemical and physical properties critical for its use in experimental settings.

Property	Value
Chemical Name	(5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide
Molecular Formula	C ₂₇ H ₃₉ NO ₂
Molecular Weight	409.61 g/mol [1]
CAS Number	313998-81-1[1]
Appearance	Solution in ethanol[2]
Solubility	Soluble in ethanol, DMSO, and DMF[2]
Purity	≥98% (HPLC)[1]

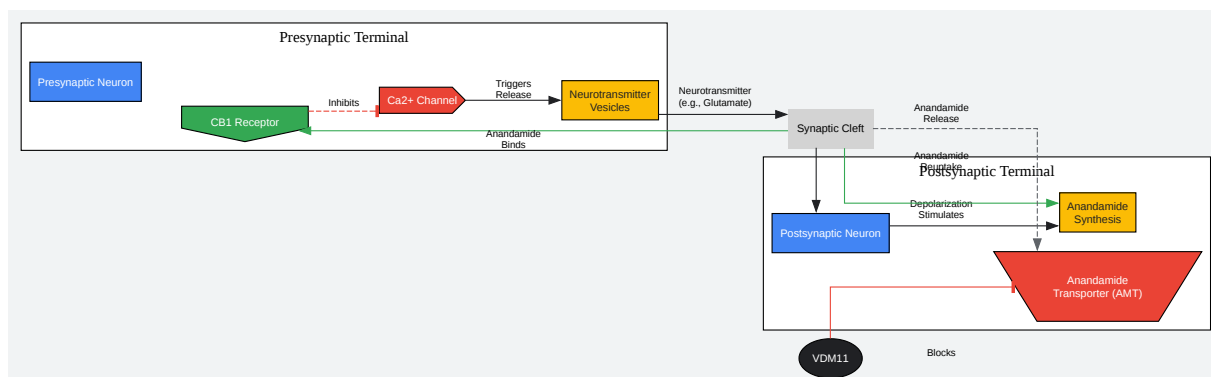
Mechanism of Action

VDM11's primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), leading to an accumulation of anandamide in the synaptic cleft.[1] Anandamide is an endogenous cannabinoid that acts as a retrograde messenger. It is synthesized and released from the postsynaptic neuron in response to neuronal activity and travels backward across the synapse to bind to presynaptic cannabinoid type 1 (CB1) receptors.[3] Activation of these G-protein coupled receptors typically leads to the inhibition of voltage-gated calcium channels, which in turn reduces the probability of neurotransmitter release from the presynaptic terminal.[3]

While **VDM11**'s primary target is the AMT, some studies suggest it may also act as a substrate for fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide, and can inhibit monoacylglycerol lipase (MAGL).[2][4] However, its selectivity for AMT inhibition over direct receptor binding is a key feature.

Signaling Pathway of VDM11-Modulated Synaptic Transmission

The following diagram illustrates the retrograde signaling pathway modulated by **VDM11**.



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Caption: **VDM11** blocks the anandamide transporter (AMT) on the postsynaptic neuron.

Quantitative Data on VDM11's Activity

The following tables summarize the key quantitative data regarding the biological activity of **VDM11**.

Table 4.1: In Vitro Activity

Parameter	Species/System	Value	Reference
IC ₅₀ (AMT Inhibition)	-	4-11 μ M	[1]
K _i (CB1 Receptor)	-	> 5-10 μ M	[1]
K _i (CB2 Receptor)	-	> 5-10 μ M	[1]
Glutamatergic Synaptic Transmission Inhibition	Rat Hippocampal Neurons	3 μ M	[2]

Table 4.2: In Vivo Efficacy (Behavioral Studies)

Model	Species	Dose Range	Effect	Reference
Nicotine-Seeking Reinstatement	Rat	1-10 mg/kg (i.p.)	Attenuated cue- and nicotine- primed reinstatement	[5]
Capsaicin- Induced Cough	Mouse	3-10 mg/kg (s.c.)	Dose-dependent reduction in coughs	[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **VDM11**'s effects. Below are representative protocols for behavioral and in vitro studies.

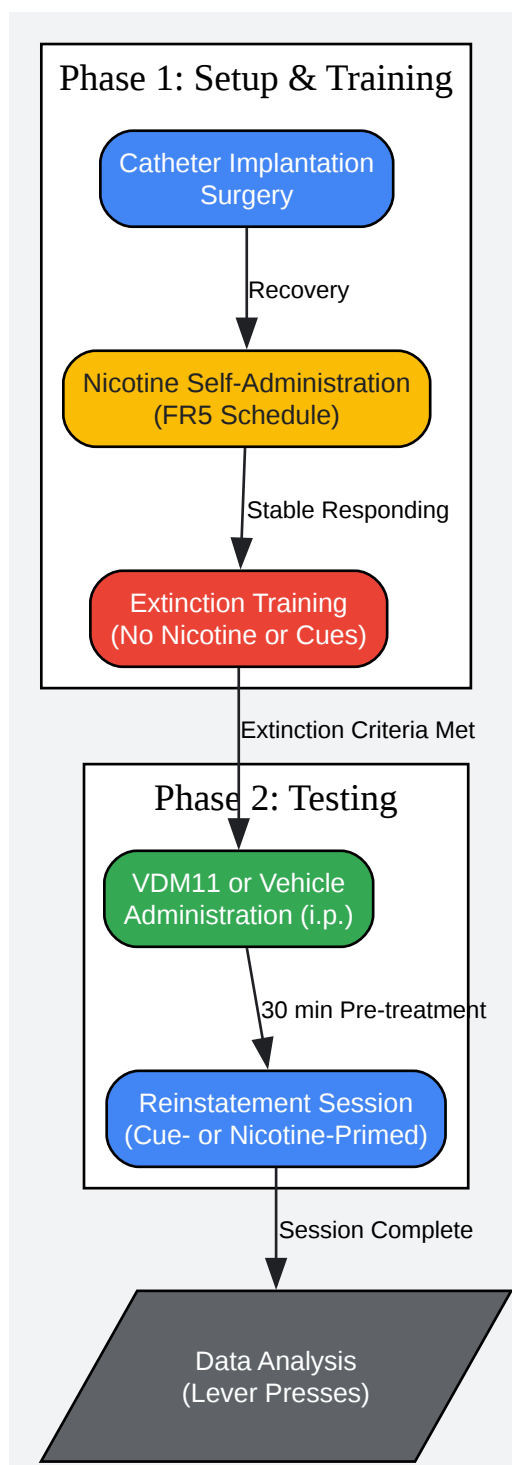
Protocol: Nicotine Self-Administration and Reinstatement Model

This protocol is synthesized from methodologies used to evaluate the effect of **VDM11** on nicotine-seeking behavior.[5]

- Animals: Male Long-Evans rats are individually housed with a reverse light-dark cycle.

- Surgery: Rats are anesthetized and implanted with intravenous catheters into the jugular vein for nicotine self-administration.
- Self-Administration Training:
 - Rats are placed in operant chambers equipped with two levers.
 - Pressing the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR5).
 - Pressing the "inactive" lever has no consequence.
 - Training sessions are conducted daily until stable responding is achieved.
- Extinction Phase: Nicotine infusions and associated cues are withheld. Sessions continue until active lever pressing is significantly reduced.
- Reinstatement Testing:
 - Cue-Induced: Presentation of nicotine-associated cues (e.g., light and tone) that were present during self-administration.
 - Nicotine-Primed: A non-contingent injection of nicotine (e.g., 0.15 mg/kg).
- **VDM11** Administration: **VDM11** (1, 3, or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the reinstatement session.[5]
- Data Analysis: The primary dependent variable is the number of presses on the active lever. Data are analyzed using ANOVA.

Experimental Workflow Diagram



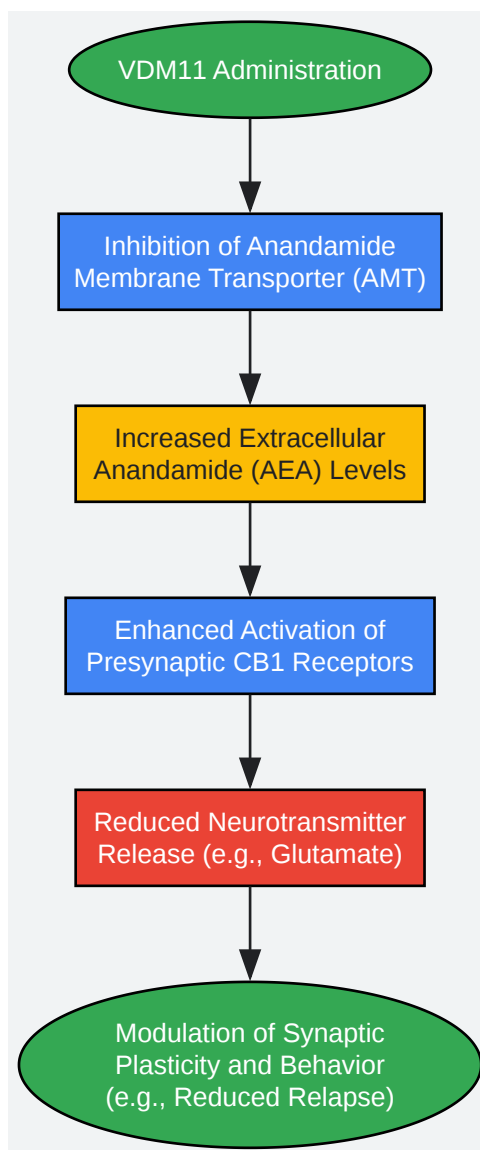
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Caption: Workflow for a nicotine reinstatement experiment to test **VDM11** efficacy.

Logical Relationships and Interpretation

The experimental evidence suggests a clear logical pathway for the action of **VDM11** in modulating synaptic transmission and behavior.

Logical Relationship Diagram



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